molecular formula C4H3Cl3N2 B580320 4,5-Dichloropyridazine hydrochloride CAS No. 1245644-88-5

4,5-Dichloropyridazine hydrochloride

Cat. No.: B580320
CAS No.: 1245644-88-5
M. Wt: 185.432
InChI Key: GOJBWUHDZOYHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloropyridazine hydrochloride is a halogenated pyridazine derivative characterized by chlorine substituents at the 4- and 5-positions of the pyridazine ring and a hydrochloride salt form. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their halogenated derivatives are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity. The hydrochloride salt enhances solubility and stability, making the compound suitable for synthetic applications. Its synthesis typically involves hydrazone intermediates derived from mucochloric acid and amines, followed by cyclization and hydrolysis steps, yielding 4,5-dichloropyridazine derivatives in moderate to high yields (e.g., 59% yield for intermediate 6 in ) .

Properties

IUPAC Name

4,5-dichloropyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2.ClH/c5-3-1-7-8-2-4(3)6;/h1-2H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBWUHDZOYHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744853
Record name 4,5-Dichloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-88-5
Record name 4,5-Dichloropyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Dichloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective chlorination at the 4 and 5 positions .

Industrial production methods may involve large-scale chlorination processes using continuous flow reactors to maintain consistent quality and yield. The purity of the final product is usually ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

4,5-Dichloropyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with various organic halides to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield 4,5-diaminopyridazine derivatives .

Scientific Research Applications

4,5-Dichloropyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Research has indicated that derivatives of this compound possess antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridazine hydrochloride and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Molecular targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound’s ability to interact with these targets makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Reactivity

  • 3,6-Dichloropyridazine (CAS 34584-69-5):
    This isomer has chlorines at the 3- and 6-positions. Unlike 4,5-dichloropyridazine, it undergoes bromination at the 4- and 5-positions when treated with N-bromosuccinimide (NBS) and AIBN in tetrachloromethane, forming 4,5-bis(bromomethyl)-3,6-dichloropyridazine (). This highlights the influence of chlorine positioning on regioselectivity in halogenation reactions. Direct halogenation of pyridazines is challenging due to their electron-deficient nature, but substituents like methyl groups (e.g., 3,6-dichloro-4,5-dimethylpyridazine) can facilitate further functionalization .

  • 3,4,5,6-Tetrachloropyridazine :
    Synthesized via PCl5 treatment of 3,6-dichloropyridazine (), this compound demonstrates that increased chlorination reduces reactivity toward nucleophilic substitution but enhances electrophilic stability. In contrast, 4,5-dichloropyridazine hydrochloride’s vicinal chlorines may promote selective hydrolysis or substitution at adjacent positions under basic conditions .

Data Table: Key Comparisons

Compound Chlorine Positions Synthesis Method Yield Key Reactivity Applications
4,5-Dichloropyridazine HCl 4,5 Hydrazone cyclization + HCl 59-87% Nucleophilic substitution at 4,5 positions Pharmaceutical intermediate
3,6-Dichloropyridazine 3,6 Halogenation with PCl5 N/A Electrophilic bromination at 4,5 positions Agrochemical synthesis
3,4,5,6-Tetrachloropyridazine 3,4,5,6 PCl5 treatment of 3,6-dichloro ~70% Low nucleophilic reactivity Stabilized intermediates
Substituted Pyridazinones Variable Na2S·9H2O in DMF 60-80% Thiolation at chloro sites Drug discovery scaffolds

Research Findings and Trends

  • Reactivity Trends : Vicinal chlorines in this compound favor sequential substitutions, enabling modular synthesis of polysubstituted pyridazines. This contrasts with 3,6-dichloro isomers, where steric hindrance limits functionalization .
  • Market Relevance : lists this compound as a commercial compound, reflecting demand in medicinal chemistry for kinase inhibitors and protease modulators .

Biological Activity

4,5-Dichloropyridazine hydrochloride is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is classified as a pyridazine derivative, which is significant in the development of pharmaceuticals. The following sections will explore its synthesis, biological activities, and potential applications based on current research findings.

Synthesis

The synthesis of this compound involves chlorination reactions, typically utilizing phosphorus oxychloride or similar chlorinating agents. The process can be conducted in solvents such as chloroform or dimethylformamide at elevated temperatures (50-65 °C) for several hours. The resulting compound features a six-membered aromatic ring with two nitrogen atoms and chlorine substituents, which significantly influence its chemical properties and reactivity.

Anticancer Properties

Research indicates that halogenated pyridazines, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds derived from pyridazine scaffolds could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells. For instance, the compound showed effectiveness against prostate cancer cell lines (PC3), where co-treatment with other agents resulted in enhanced cytotoxicity .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties. A comprehensive study tested various pyridazine derivatives against gram-positive and gram-negative bacterial strains as well as fungal pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .

The mechanism of action for this compound involves interactions with biological targets such as enzymes or receptors. The electron-withdrawing nature of the chlorine substituents enhances electrophilicity at the remaining positions on the pyridazine ring, facilitating these interactions.

Case Study 1: Anticancer Activity

A recent study investigated the effects of 4,5-dichloropyridazine derivatives on prostate cancer cells. The research utilized an MTT assay to determine cell viability after treatment with various concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 4.64 μM for one derivative tested alongside other known anticancer agents .

CompoundIC50 (μM)Cell Line
4,5-Dichloropyridazine Derivative4.64PC3
Camptothecin0.15PC3

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives of pyridazine were synthesized and tested against multiple bacterial strains. The findings revealed that specific derivatives exhibited significant inhibition zones against both gram-positive and gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Compound Tested
Staphylococcus aureus154,5-Dichloropyridazine
Escherichia coli124,5-Dichloropyridazine
Candida albicans104,5-Dichloropyridazine

Q & A

Basic: What are the common synthetic routes for preparing 4,5-dichloropyridazine hydrochloride?

Answer:
A widely used method involves chlorination of 1,2-dihydropyridazine-3,6-dione (derived from maleic anhydride and hydrazine) with phosphorus oxychloride (POCl₃). This reaction typically proceeds under reflux conditions, followed by neutralization and purification via recrystallization . Alternative routes may include halogen exchange reactions or catalytic cross-coupling using palladium-based systems, though these are less common for this specific derivative.

Advanced: How can reaction conditions be optimized for functionalizing this compound in heterocyclic synthesis?

Answer:
Key factors include:

  • Catalyst selection : Pd₂(dba)₃ or Buchwald-Hartwig catalysts for cross-coupling reactions (e.g., with aryl halides).
  • Temperature control : Reactions often require precise heating (e.g., 80°C for bromination) to avoid side products .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactivity.
  • Purification : Column chromatography or HPLC is critical due to the compound’s sensitivity to hydrolysis. For example, bromination with NBS in CCl₄ under controlled conditions yields 4,5-bis(bromomethyl) derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity.
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 335.18 for brominated derivatives) .
  • X-ray crystallography : Resolves crystal structure and hydrogen bonding motifs in derivatives.
  • Elemental analysis : Confirms stoichiometry of chlorine and nitrogen content.

Advanced: How can researchers address contradictions in reported synthetic yields for 4,5-dichloropyridazine derivatives?

Answer:
Discrepancies often arise from:

  • Reagent purity : Trace moisture in POCl₃ can reduce chlorination efficiency .
  • Reaction monitoring : Use TLC or in situ NMR to track intermediate formation.
  • Reproducibility : Standardize protocols (e.g., anhydrous conditions, inert atmosphere) and cross-validate with literature (e.g., compare methods in and ).

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar), protected from light at 2–8°C .
  • Stability : Susceptible to hydrolysis; avoid prolonged exposure to humidity. Shelf life typically extends to 24 months under optimal conditions.

Advanced: What strategies are recommended for studying the biological activity of 4,5-dichloropyridazine derivatives?

Answer:

  • Target identification : Screen against enzymes (e.g., COX-1/COX-2) using in vitro assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl, halogens) to assess pharmacological effects.
  • Mechanistic studies : Use molecular docking or kinetic analysis to evaluate binding affinity to receptors .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency measures : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced: How can mechanistic studies elucidate the reactivity of 4,5-dichloropyridazine in nucleophilic substitution reactions?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
  • Computational modeling : DFT calculations to map transition states and charge distribution.
  • Intermediate trapping : Use low-temperature NMR to identify transient species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.